Farrerol

Catalog No.
S579526
CAS No.
24211-30-1
M.F
C17H16O5
M. Wt
300.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farrerol

CAS Number

24211-30-1

Product Name

Farrerol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

InChI

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1

InChI Key

DYHOLQACRGJEHX-ZDUSSCGKSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O

Synonyms

6,8-Dimethyl-4',5,7-trihydroxyflavanone; Farrerol

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O

Promoting DNA Repair and Genome Editing

  • Enhancing Homologous Recombination (HR): Studies demonstrate that farrerol promotes HR, a crucial pathway for repairing double-strand DNA breaks (DSBs). It achieves this by stimulating the recruitment of RAD51, a protein essential for HR, to DSB sites []. This improved repair efficiency holds promise for enhancing the effectiveness of CRISPR-Cas9 mediated genome editing, a powerful tool for manipulating genes [].

Potential Therapeutic Applications

  • Anti-inflammatory and Antioxidant Properties: Farrerol exhibits anti-inflammatory and antioxidant effects, suggesting its potential application in treating various inflammatory and oxidative stress-related diseases [, ]. Studies show its ability to attenuate inflammation in brain cells and induce antioxidant enzymes [].
  • Cancer Research: Farrerol demonstrates potential for cancer treatment, with research investigating its ability to inhibit the growth and proliferation of cancer cells in studies focused on lung and gastric cancers [, ].
  • Other Potential Applications: Farrerol's diverse biological activities, including anti-bacterial and anti-angiogenic properties, suggest its potential applicability in treating bacterial infections and conditions like atherosclerosis [, ].

Farrerol is a naturally occurring flavonoid, specifically a flavanone, with the chemical formula C₁₇H₁₆O₅. It is primarily found in various plants, including those in the genus Farrer, and is noted for its diverse biological activities. Farrerol possesses a unique chemical structure featuring multiple hydroxyl groups, which contribute to its antioxidant properties and potential therapeutic effects.

Farrerol's mechanism of action for its various effects is under active investigation. Here are some proposed mechanisms:

  • Antioxidant activity: Farrerol's hydroxyl groups might scavenge free radicals, reducing oxidative stress in cells [].
  • Anti-inflammatory activity: Farrerol may suppress the production of inflammatory mediators like cytokines via specific signaling pathways [].
  • Neuroprotective activity: Studies suggest Farrerol might protect nerve cells from damage by reducing oxidative stress and apoptosis (programmed cell death). The mechanism might involve activating the Nrf2/HO-1 pathway, which enhances cellular antioxidant defense.
  • Antitumor activity: Farrerol's potential antitumor effects might be due to its ability to inhibit angiogenesis (formation of new blood vessels) and cell proliferation.
  • Data on the toxicity of Farrerol is limited.
  • Due to its natural origin, it is generally considered safe, but further research is needed to determine its safety profile for human consumption [].

Farrerol undergoes a variety of metabolic transformations. In vivo studies have identified 42 metabolites produced in rat models, highlighting its complex metabolic pathways. Key reactions include:

  • Oxidation and Reduction: These processes modify the hydroxyl groups present in farrerol.
  • Conjugation Reactions: Farrerol can undergo glucuronidation and sulfation, which enhance its solubility and facilitate excretion.
  • Methylation: This reaction alters the functional groups of farrerol, impacting its biological activity .

The fragmentation patterns of farrerol during mass spectrometry indicate that it can lose water and carbon dioxide, producing various ions that help in identifying its metabolites .

Farrerol exhibits a wide range of biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects: Farrerol inhibits pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Activity: Research indicates that farrerol can inhibit tumor growth and induce apoptosis in cancer cells by modulating various signaling pathways .
  • Immunomodulatory Effects: It has been shown to suppress T cell activation and inhibit pathways such as NF-kB and NFAT2, which are crucial for immune responses .

Farrerol can be synthesized through several methods:

  • Extraction from Natural Sources: It is primarily isolated from plant materials using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler flavonoid precursors. For example, flavanone derivatives can be synthesized through condensation reactions involving appropriate aldehydes and ketones .
  • Biotransformation: Microbial fermentation processes can also be employed to produce farrerol from plant substrates.

Farrerol has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, farrerol is being explored as a therapeutic agent for chronic diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative, farrerol may be used to enhance the shelf life of food products due to its antimicrobial properties.

Interaction studies have shown that farrerol binds specifically to proteins involved in critical cellular processes:

  • Deubiquitinase UCHL3: Farrerol enhances the activity of UCHL3, promoting DNA repair mechanisms by reducing ubiquitination levels of RAD51, which is vital for homologous recombination repair .
  • DNA Intercalation: Molecular studies indicate that farrerol can intercalate into DNA base pairs, affecting gene expression and cellular responses .

Farrerol shares structural similarities with other flavonoids but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

CompoundStructure SimilarityUnique Properties
NaringeninFlavanoneStronger antioxidant activity
QuercetinFlavonoidBroader spectrum of anti-inflammatory effects
HesperidinFlavanoneGreater solubility in water
ApigeninFlavonoidNotable neuroprotective effects

Farrerol’s specific interactions with proteins like UCHL3 and its unique metabolic pathways highlight its potential as a distinct therapeutic agent compared to these similar compounds.

Molecular Structure and Stereochemistry

Chemical Formula and Structural Elucidation

Farrerol is a flavanone compound with the molecular formula C₁₇H₁₆O₅ [1] [2] [3]. The systematic chemical name for farrerol is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one [3] [8]. Alternative nomenclature includes 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchroman-4-one and 6,8-dimethyl-4',5,7-trihydroxyflavanone [1] [2].

The structural framework of farrerol consists of a benzopyran core system characteristic of flavanone compounds [1] [8]. The molecule features three hydroxyl groups positioned at the 4', 5, and 7 positions, along with two methyl substituents at the 6 and 8 positions of the benzopyran ring system [1] [2] [3]. The chemical structure demonstrates a saturated C2-C3 bond in the pyran ring, distinguishing it from other flavonoid subclasses [1] [8].

Stereogenic Centers and Configurational Analysis

Farrerol contains one stereogenic center located at the C-2 position of the dihydropyran ring [3] [5]. The absolute configuration at this chiral center has been determined to be S through various analytical methods [3] [8]. The compound exhibits optical activity due to this single asymmetric carbon atom [7].

Stereochemical analysis reveals that farrerol can exist as two enantiomeric forms: (+)-farrerol and (-)-farrerol [5]. The naturally occurring form typically exhibits the (2S) configuration [3] [8]. The specific rotation of farrerol has been reported as [α]²⁰ᴅ = -23° (c 0.1, methanol) [7], indicating levorotatory optical activity.

Physicochemical Characteristics

Molecular Weight and Elemental Composition

The molecular weight of farrerol is 300.31 g/mol [1] [4] [6]. The elemental composition corresponds to the molecular formula C₁₇H₁₆O₅, with a calculated exact mass of 300.099775 Da [3] [8]. The compound contains 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms, resulting in specific atomic ratios and mass percentages for structural characterization [1] [2] [3].

The molar mass determination confirms the identity of farrerol through mass spectrometric analysis, where the protonated molecular ion [M+H]⁺ appears at m/z 301 [15] [20]. The elemental composition provides essential data for structural confirmation and purity assessment in analytical applications [1] [6].

Melting Point and Thermal Properties

Farrerol exhibits a melting point range of 212-220°C [7]. The compound demonstrates thermal stability under standard storage conditions but may undergo decomposition at elevated temperatures [7]. Thermal analysis indicates that farrerol maintains its structural integrity at temperatures below its melting point, making it suitable for various analytical procedures requiring moderate heating [7].

The thermal properties of farrerol are influenced by its crystalline structure and intermolecular hydrogen bonding patterns [7]. Differential scanning calorimetry studies would provide detailed information about phase transitions and thermal decomposition pathways, though specific enthalpy values require additional experimental determination [7].

Solubility Profile in Various Solvents

Farrerol demonstrates variable solubility across different solvent systems [4] [7]. The compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 60 mg/mL (199.79 mM) at 25°C [4]. In alcoholic solvents, farrerol exhibits solubility in hot methanol, facilitating purification and analytical procedures [7].

The solubility characteristics indicate that farrerol is insoluble in nonpolar solvents such as petroleum ether and chloroform [7]. This solubility profile reflects the compound's polar nature due to multiple hydroxyl groups and the overall molecular polarity [7]. The aqueous solubility of farrerol is limited, consistent with its lipophilic flavanone structure [4] [7].

Table 1: Solubility Profile of Farrerol in Various Solvents

SolventSolubilityTemperatureReference
DMSO60 mg/mL (199.79 mM)25°C [4]
Hot methanolSolubleElevated [7]
Petroleum etherInsolubleRoom temperature [7]
ChloroformInsolubleRoom temperature [7]

Spectroscopic Parameters

Farrerol exhibits characteristic spectroscopic properties that facilitate its identification and structural characterization [1] [7] [16]. The compound demonstrates specific optical activity with a specific rotation value of -23° [7]. Ultraviolet-visible spectroscopy reveals absorption characteristics typical of flavanone compounds, with specific absorption maxima that reflect the extended conjugation in the benzopyran system [16].

The spectroscopic parameters of farrerol include diagnostic features in nuclear magnetic resonance, infrared, and mass spectrometry [15] [16] [20]. These parameters serve as fingerprint characteristics for compound identification and purity assessment in analytical applications [1] [16].

Structure Identification Methodologies

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for farrerol through both one-dimensional and two-dimensional techniques [15] [20]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic chemical shifts for the various proton environments within the molecule [15] [20].

The aromatic protons of the B-ring system appear in the downfield region, typically between 6.5-7.5 parts per million [15] [20]. The methylene protons at the C-3 position of the dihydropyran ring exhibit characteristic coupling patterns and chemical shifts that confirm the saturated nature of this portion of the molecule [15] [20]. The hydroxyl protons demonstrate exchangeable behavior and specific chemical shift ranges depending on the solvent system employed [15] [20].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides detailed information about the carbon framework of farrerol [15] [20]. The carbonyl carbon at the C-4 position appears at characteristic downfield chemical shifts typical of flavanone ketones [15] [20]. The aromatic carbons exhibit distinct chemical shift patterns that reflect the substitution pattern and electronic environment within the benzopyran system [15] [20].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC), facilitate complete structural assignment [15] [20]. These methods enable the determination of connectivity patterns and stereochemical relationships within the farrerol structure [15] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential structural information through characteristic fragmentation patterns of farrerol [15] [20]. The molecular ion peak appears at m/z 300 in electron ionization mode, corresponding to the molecular weight of the compound [15] [20]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 301 [15] [20].

The fragmentation pattern of farrerol follows typical flavanone fragmentation pathways [15] [20]. Major fragment ions are produced through retro-Diels-Alder cleavage of ring C, yielding characteristic ions at m/z 179 and m/z 119 [15] [20]. Additional fragmentation occurs through loss of water (m/z 281), carbon dioxide (m/z 255), and combined water and carbon monoxide losses (m/z 253) [15] [20].

The base peak in the fragmentation spectrum typically corresponds to the ion at m/z 205, formed through C2-C1' bond cleavage [15] [20]. These fragmentation patterns serve as diagnostic tools for structural confirmation and facilitate the identification of farrerol in complex mixtures [15] [20].

Table 2: Major Fragment Ions in Mass Spectrometry of Farrerol

m/zIon TypeFragmentation ProcessRelative Intensity
300[M]⁺Molecular ionMedium
281[M-H₂O]⁺Water lossHigh
255[M-CO₂]⁺Carbon dioxide lossMedium
253[M-H₂O-CO]⁺Water and carbon monoxide lossMedium
205FragmentC2-C1' bond cleavageVery high
179FragmentRetro-Diels-Alder cleavageHigh
119FragmentRetro-Diels-Alder cleavageMedium

Infrared and Ultraviolet-Visible Spectroscopic Characteristics

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in farrerol [16]. The hydroxyl groups exhibit broad absorption bands in the 3200-3500 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions [16]. The carbonyl stretch of the flavanone ketone appears as a strong absorption band around 1650-1680 cm⁻¹ [16].

Aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while carbon-hydrogen bending vibrations of the aromatic rings appear between 800-900 cm⁻¹ [16]. The methyl groups contribute characteristic stretching and bending vibrations in their respective frequency ranges [16].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of flavanone compounds [16] [17]. The compound exhibits absorption maxima that reflect the extended conjugation within the benzopyran system [16] [17]. The specific wavelengths of maximum absorption provide information about the electronic transitions and chromophoric properties of farrerol [16] [17].

Solvent-Based Extraction Techniques

Methanolic, hydro-ethanolic and super-critical CO₂ (SC-CO₂) systems dominate laboratory-scale recovery of Farrerol from Rhododendron spp. leaves and stems. Typical procedures (25–70 °C, 40–90% aqueous MeOH, 30–90 min) give global crude yields of 6.8 – 33.4% w/w of extract per dry mass [1] [2]. Ultrasound-assisted extraction (UAE) enhances polysaccharide recovery from R. aganniphum but also co-extracts flavanones; under 55 °C, 25 mL g⁻¹ and 2.2 h, total extract yield rose to 9.4% [3]. SC-CO₂ (300–400 bar, 50–60 °C, 1% EtOH co-solvent) furnishes cleaner terpene- and flavanone-rich fractions within 60–70 min and avoids chlorophyll contamination [2].

Purification Strategies and Yield Optimization

Crude extracts are routinely partitioned (EtOAc ↔ H₂O), followed by silica-gel chromatography (hexane/EtOAc gradients) and final recrystallisation from chloroform or MeOH. Process variables that most affect final Farrerol recovery are:

  • Plant particle size (<1 mm improves mass transfer) [4]
  • Solvent polarity (EtOAc ≈ chloroform maximize Kd for flavanones) [1]
  • Flow-rate in preparative chromatography (reduced flow increases resolution but decreases throughput) [5]

Table 1 compiles representative extraction data.

EntrySource species (organ)Extraction modeKey conditionsCrude yield (% w/w)Ref.
1R. ellipticum (leaf)Soxhlet MeOH90 °C, 6 h33.496
2R. dauricum (leaf)SC-CO₂ + 1% EtOH50 °C, 350 bar, 60 min18.098
3R. aganniphum (leaf)UAE H₂O:EtOH (25%)55 °C, 200 W, 2.2 h9.4107

Purification yields after chromatography reach 45 – 60% of the crude flavonoid fraction when column loading is kept below 5% (w/w stationary phase) [6].

Synthetic Chemistry Approaches

Total Synthesis Pathways

The first racemic total synthesis of Farrerol employed an iterative Claisen–Schmidt/AlCl₃ cyclisation sequence from m-xylene, acetonitrile and benzaldehyde, culminating in global demethylation to install the C-4′ phenol (overall 11 steps, 8% isolated yield) [7]. Later strategies adopted Pd-catalysed α,β-unsaturated ketone construction followed by biomimetic cyclisation, shortening the sequence to six isolated intermediates while preserving 5–7% overall yield [8].

Semi-Synthetic Methods from Matteucinol Precursors

Matteucinol, a 4′-O-Me analogue isolated from Chingia sakayensis, is an efficient precursor. Direct hydrobromic-acid-mediated demethylation (Section 3.2.3) delivers Farrerol in one step and 63–88% yield, eliminating multiple protection/deprotection operations [7].

Hydrobromic Acid-Mediated Demethylation Routes

Two operationally simple routes are detailed in Table 2. Acetic acid increases proton activity of 47% HBr, weakens the Ar-O–CH₃ bond and accelerates S_N2 displacement by Br⁻, explaining the higher yield [7] [9].

EntryReagent systemTime / T (°C)Isolated yield (%)Crystallisation solventRef.
A47% HBr (aq)10 h / 110 °C63.5CHCl₃13
B47% HBr / AcOH (1 : 2)4 h / 110 °C87.7CHCl₃13

Scale-up to 10 g matteucinol proceeds without yield erosion; work-up consists of quenching into ice, filtration, charcoal decolourisation and recrystallisation (mp 224–226 °C) [7].

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • HPLC-PDA on C18 (150 × 4.6 mm, 5 µm) with ACN/1% HOAc gradient (10 → 60% ACN, 20 min) resolves Farrerol at 296 nm; LOD 0.05 µg mL⁻¹ [6].
  • Chiral separation of (+)/(–)-Farrerol uses a CHIRALPAK OJ-RH column (250 × 4.6 mm, 5 µm) with 60 : 40 ACN/H₂O; baseline resolution in 6 min [10].

UHPLC-MS/MS Methodologies

A validated UHPLC-ESI-MS/MS assay for rat plasma employs an Agilent ZORBAX XDB-C18 (2.1 × 100 mm, 1.8 µm). Gradient 30 → 70% MeOH over 5 min, negative mode MRM m/z 299 → 179 (for Farrerol) yields:

  • Linear range 2.88 – 1440 ng mL⁻¹ (r = 0.999) [11].
  • LOQ 2.88 ng mL⁻¹; recovery 87 – 98% [11].

Stereoselective bio-analysis extends the method with the chiral column above; ee ≥ 99.4% and identical LOQ [10].

Validation Parameters for Analytical Procedures

Following ICH Q2(R1) and EU-SANTE 2020/12830:

ParameterAcceptance criterionAchieved (HPLC-PDA) [6]Achieved (UHPLC-MS/MS) [11]
SpecificityBaseline resolution of neighboursPassPass
Linearityr ≥ 0.9950.99950.9990
Accuracy70-120% recovery95-103%87-98%
PrecisionRSD ≤ 5% (intra-/inter-day)2.3 / 3.1%4.2 / 4.9%
LOQS/N ≥ 100.10 µg mL⁻¹2.88 ng mL⁻¹
Robustness±2% organic or ±0.1 pHNo significant drift

Column temperature (25 ± 2 °C) and flow rate (1.0 ± 0.05 mL min⁻¹) showed negligible influence on retention (<0.5% RSD) [6].

Abbreviations

ACN acetonitrile; CBH circumference at breast height; DBE double-bond equivalents; ee enantiomeric excess; EtOH ethanol; HBr hydrobromic acid; ICH International Council for Harmonisation; LOD/LOQ limit of detection/quantification; MeOH methanol; PDA photodiode array; SC-CO₂ super-critical CO₂; UAE ultrasound-assisted extraction; UHPLC-MS/MS ultra-high-performance liquid chromatography tandem mass spectrometry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

300.09977361 g/mol

Monoisotopic Mass

300.09977361 g/mol

Heavy Atom Count

22

Other CAS

24211-30-1

Wikipedia

Farrerol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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